molecular formula C21H17N3O4S B2622868 Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate CAS No. 1021260-16-1

Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate

Cat. No. B2622868
CAS RN: 1021260-16-1
M. Wt: 407.44
InChI Key: TUIYXQWSLPBUCF-UHFFFAOYSA-N
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Description

“Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method was developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . All reactions demonstrated the benefits of MW reactions: convenient operation, short reaction time, and good yields .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity . This means they can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health problems.

Analgesic Activity

Thiazole compounds have been reported to have analgesic, or pain-relieving, properties . This could make them useful in the development of new pain management medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory effects . They could potentially be used in the treatment of conditions characterized by inflammation.

Antimicrobial Activity

Thiazole compounds have shown antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .

Antifungal Activity

Some thiazole derivatives have demonstrated antifungal properties . This could make them useful in the treatment of fungal infections.

Antiviral Activity

Thiazole compounds have been found to have antiviral properties . They could potentially be used in the development of new antiviral medications.

Antitumor or Cytotoxic Activity

Thiazole derivatives have shown potential as antitumor or cytotoxic agents . This suggests they could be used in cancer treatment.

Neuroprotective Activity

Thiazole compounds have been found to have neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases.

Future Directions

Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the future directions for “Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate” could involve further exploration of these properties.

Mechanism of Action

Target of Action

Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate is a compound that has been synthesized and evaluated for its biological activity Similar compounds have been found to have antimycobacterial properties , suggesting that it may target proteins or enzymes essential for the survival of mycobacteria.

Mode of Action

It is known that similar compounds interact with their targets, leading to inhibition of essential biological processes

Biochemical Pathways

Similar compounds have been found to have antimycobacterial properties , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of mycobacteria.

Pharmacokinetics

The compound was designed and in silico admet predicted , suggesting that it may have favorable pharmacokinetic properties

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting that this compound may also have potent antimycobacterial effects.

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances

properties

IUPAC Name

methyl 4-[[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-27-16-9-5-13(6-10-16)17-11-24-18(12-29-21(24)23-17)19(25)22-15-7-3-14(4-8-15)20(26)28-2/h3-12H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIYXQWSLPBUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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